molecular formula C4H4ClNO2S2 B13635474 Thiazol-2-ylmethanesulfonyl chloride

Thiazol-2-ylmethanesulfonyl chloride

Cat. No.: B13635474
M. Wt: 197.7 g/mol
InChI Key: JWIBFXFXRFGUQM-UHFFFAOYSA-N
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Description

Thiazol-2-ylmethanesulfonyl chloride is a high-purity chemical building block specifically designed for advanced research and development, particularly in medicinal chemistry. The compound features a reactive sulfonyl chloride group attached to a thiazole heterocycle, a privileged structure in drug discovery. This configuration makes it a valuable electrophilic reagent for introducing the thiazol-2-ylmethanesulfonyl (or a related) moiety into target molecules. Its primary research application is as a key synthetic intermediate in the design and construction of novel bioactive molecules. Compounds containing the thiazole ring system are extensively investigated for a wide spectrum of biological activities. Recent studies highlight the potential of thiazole derivatives as potent antifungal agents targeting plant pathogens, with some exhibiting efficacy comparable to commercial fungicides by acting as succinate dehydrogenase inhibitors (SDHIs) . Furthermore, thiazole-based hybrids are being explored as multifunctional ligands for neurodegenerative diseases , demonstrating activities such as acetylcholinesterase (AChE) inhibition and anti-aggregation effects against amyloid-beta (Aβ) peptides, which are relevant to Alzheimer's disease research . The thiazole nucleus is a versatile standalone moiety contributing to numerous FDA-approved drugs and candidates in clinical trials for conditions ranging from cancer to central nervous system disorders . The reactivity of this compound is characterized by the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. It can readily undergo reactions with amines to form sulfonamides, and with alcohols (in the presence of a base) to form sulfonate esters . Sulfonate esters, such as those formed from methanesulfonyl chloride (MsCl), are exceptionally useful in organic synthesis as they convert poor hydroxyl (OH) leaving groups into excellent mesylate leaving groups, facilitating subsequent nucleophilic substitution or elimination reactions . The incorporation of chlorine atoms, as in the sulfonyl chloride group, is a well-established strategy in medicinal chemistry to optimize a compound's pharmacokinetic properties and binding affinity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It must not be administered to humans or animals.

Properties

Molecular Formula

C4H4ClNO2S2

Molecular Weight

197.7 g/mol

IUPAC Name

1,3-thiazol-2-ylmethanesulfonyl chloride

InChI

InChI=1S/C4H4ClNO2S2/c5-10(7,8)3-4-6-1-2-9-4/h1-2H,3H2

InChI Key

JWIBFXFXRFGUQM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step sequence:

  • Formation of the thiazole ring or use of a pre-formed thiazole derivative.
  • Introduction of the methylsulfonyl group at the 2-position or adjacent carbon.
  • Conversion of the methylsulfonyl group to the sulfonyl chloride functionality via chlorination or sulfonyl chloride formation reagents.

Method 1: Two-Step Synthesis via Thiazole-Methylsulfonyl Derivatives

A well-documented approach involves first synthesizing thiazole-methylsulfonyl derivatives, followed by chlorination to obtain the sulfonyl chloride.

  • Starting from (4′-methylsulfonyl)acetophenone, refluxed with thiosemicarbazide in ethanol to form intermediates.
  • Subsequent reaction with 2-bromoacetophenone derivatives yields thiazole-methylsulfonyl compounds.
  • Chlorination or activation converts the methylsulfonyl group to the sulfonyl chloride.

Key Reaction Conditions and Characterization:

Step Reagents/Conditions Observations/Results
1 (4′-Methylsulfonyl)acetophenone + thiosemicarbazide, reflux in ethanol Formation of thiazole-methylsulfonyl intermediate confirmed by NMR
2 Reaction with 2-bromoacetophenone derivative Synthesis of thiazole-methylsulfonyl derivatives
3 Chlorination (specific reagent not detailed) Conversion to sulfonyl chloride group

Spectroscopic Data:

  • ^1H NMR: Methylsulfonyl protons appear as singlets at 3.24–3.25 ppm.
  • Thiazole ring protons resonate between 7.20–7.80 ppm.
  • NH protons appear as singlets at 11.55–11.68 ppm.
  • ^13C NMR: Aliphatic carbons of methyl sulfonyl at 44.01–44.03 ppm; methyl carbons at 14.31–14.56 ppm.

This method was reported with high purity and confirmed by HRMS and X-ray crystallography for selected compounds.

Method 2: Chlorination of Thiazole Alcohol Precursors

Another approach involves:

  • Preparation of thiazole-4-carboxaldehyde derivatives.
  • Reduction to corresponding alcohols.
  • Chlorination of the alcohol to yield chloromethyl thiazole intermediates.
  • Subsequent reaction with sulfonyl reagents to introduce the sulfonyl chloride group.

Typical Reaction Sequence:

Step Reagents/Conditions Description
1 Sodium hypochlorite oxidation of thiazole carbamate esters Formation of thiazole-4-carboxaldehyde
2 Sodium borohydride reduction Conversion to thiazole-4-methanol derivatives
3 Triphenylphosphine and carbon tetrachloride at 75–80 °C Chlorination of alcohol to chloromethyl thiazole
4 Reaction with thiophenol derivatives or sulfonylating agents Formation of this compound or related derivatives

This method allows selective functionalization and has been demonstrated with purification by silica gel chromatography and yields around 45% for intermediate alcohols.

Method 3: Grignard Reaction and Carbonylation for Thiazole Derivatives

A patented method describes:

  • Using a compound of a specific formula (formula 2) as raw material.
  • Grignard exchange reaction with isopropylmagnesium chloride in organic solvents such as tetrahydrofuran (THF) or toluene at low temperatures (-30 to 0 °C).
  • Passing carbon monoxide through the reaction mixture to introduce carboxyl functionality.
  • Acidification and isolation of thiazole derivatives, including sulfonyl chloride analogs.

Key Parameters:

Parameter Conditions
Grignard reagent Isopropylmagnesium chloride
Solvent THF, tetrahydrofuran, toluene
Temperature -30 to 0 °C (Grignard exchange)
CO introduction Controlled at -20 to -10 °C
Work-up Acidification to pH 1–2, filtration

This method emphasizes control of temperature and reagent ratios (1:1.15–1.5 molar ratio of substrate to Grignard reagent) for optimal yields and purity.

Method 4: Sulfonyl Fluoride Intermediates and Conversion to Sulfonyl Chlorides

Recent synthetic advances use sulfonyl fluorides as intermediates:

  • Sulfonic acid sodium salts are treated with thionyl fluoride (SOF2) in DMF under microwave heating at 130 °C.
  • Boron trifluoride etherate catalyzes the reaction.
  • The resulting sulfonyl fluorides can be converted to sulfonyl chlorides via halide exchange reactions.

General Reaction Conditions:

Reagent/Condition Details
Sulfonic acid sodium salt 0.5 mmol
Thionyl fluoride in DMF 0.2 M, 1.4 mmol
Catalyst BF3·OEt2, 2 equiv
Temperature 130 °C, 1 hour
Work-up Dilution with DCM, washing, drying

This method offers a facile and efficient route to sulfonyl halides, adaptable to thiazole sulfonic acid derivatives.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Two-step via methylsulfonyl derivatives Uses thiosemicarbazide and bromoacetophenone derivatives Well-characterized, good yields, confirmed by NMR and X-ray Multi-step, requires purification steps
Chlorination of thiazole alcohols Oxidation, reduction, chlorination sequence Selective functionalization, moderate yields Multiple steps, moderate yield (45%)
Grignard and carbonylation Grignard exchange and CO insertion at low temp Controlled reaction, scalable Requires low temperature and careful control
Sulfonyl fluoride intermediates Microwave-assisted sulfonyl fluoride synthesis Rapid, efficient, adaptable Requires specialized reagents (SOF2)

Research Results and Characterization Data

Spectroscopic Characterization

  • ^1H NMR and ^13C NMR are routinely used to confirm the presence of thiazole ring protons and carbons, methylsulfonyl groups, and sulfonyl chloride functionalities.
  • High-resolution mass spectrometry (HRMS) confirms molecular weights.
  • X-ray crystallography has been used to confirm molecular structure for selected derivatives.

Yields and Purity

  • Yields vary depending on method and conditions, with typical isolated yields ranging from 40% to 85%.
  • Purification is commonly achieved by silica gel chromatography or recrystallization.
  • Melting points and chromatographic purity confirm compound stability and identity.

The preparation of this compound involves sophisticated synthetic routes that integrate thiazole ring construction, methylsulfonyl group introduction, and sulfonyl chloride formation. Among the methods, two-step synthesis via thiazole-methylsulfonyl derivatives and chlorination of thiazole alcohols are well-established, providing good yields and reliable characterization. Grignard exchange with carbonylation offers a controlled approach for substituted thiazoles, while recent advances in sulfonyl fluoride intermediates provide efficient alternatives.

Researchers should select the method based on available starting materials, desired scale, and functional group tolerance. The detailed spectroscopic and crystallographic data available ensure confident structural assignment and facilitate further application of this compound in pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions: Thiazol-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield thiazol-2-ylmethanesulfonamide derivatives, while oxidation can produce sulfonic acid derivatives .

Mechanism of Action

The mechanism of action of thiazol-2-ylmethanesulfonyl chloride involves its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their activity and function. This reactivity is exploited in various applications, such as the development of enzyme inhibitors and the modification of proteins for research purposes .

Comparison with Similar Compounds

Comparison with Similar Compounds

a. Structural Analog: 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride (CAS 215434-25-6)

This compound shares functional similarities with Thiazol-2-ylmethanesulfonyl chloride, including the sulfonyl chloride group and a thiazole ring. However, key differences include:

  • Core Structure : The sulfonyl chloride is attached to a thiophene ring (C₄H₄S) at position 2, which is further substituted with a 2-methylthiazole moiety at position 4. This contrasts with this compound, where the sulfonyl chloride is directly linked to a methyl group on the thiazole ring .
  • Conversely, steric hindrance from the bulkier thiophene-thiazole system may reduce reactivity in certain nucleophilic substitutions .

Functional Group Reactivity

  • Sulfonyl Chloride Reactivity : Both compounds exhibit high reactivity in nucleophilic acyl substitution reactions. However, the electron-withdrawing thiophene ring in CAS 215434-25-6 may stabilize the transition state, accelerating reactions with amines or alcohols compared to this compound .
  • Stability : this compound’s simpler structure may confer better hydrolytic stability under acidic conditions, whereas the thiophene-containing analog could be more prone to decomposition due to resonance effects.

Data Table: Comparative Analysis

Property This compound 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride
Molecular Formula C₄H₄ClNO₂S₂ C₈H₇ClN₂O₂S₃
Core Structure Thiazole + methylsulfonyl chloride Thiophene + sulfonyl chloride + thiazole substituent
Key Functional Groups –SO₂Cl, thiazole –SO₂Cl, thiazole, thiophene
Molecular Weight (g/mol) ~213.7 ~317.8
Reactivity Moderate steric hindrance Higher electrophilicity, potential steric bulk
Typical Applications Drug intermediates, sulfonation reagents Specialty chemicals, reactive intermediates

Biological Activity

Thiazol-2-ylmethanesulfonyl chloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies and patents.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The synthesis of this compound typically involves the reaction of thiazole derivatives with methanesulfonyl chloride, resulting in a range of substituted thiazoles with varying biological properties.

Antimicrobial Properties

Thiazole derivatives, including this compound, have shown significant antimicrobial activity against various pathogens. For instance, studies have indicated that thiazole-integrated compounds exhibit potent activity against Plasmodium falciparum , the causative agent of malaria, and Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. One study reported that specific thiazole derivatives displayed concentration-dependent activity against these pathogens, suggesting their potential as broad-spectrum antimicrobial agents .

Pathogen Activity Reference
Plasmodium falciparumConcentration-dependent inhibition
Mycobacterium tuberculosisSignificant antimicrobial effects
Pseudomonas aeruginosaNotable antibacterial properties

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Research has demonstrated that certain thiazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds derived from thiazole showed IC50 values in the low nanomolar range against melanoma and prostate cancer cells, indicating strong antiproliferative effects . The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is critical for cancer cell division .

Cancer Cell Line IC50 (μM) Reference
Melanoma0.021 - 0.071
Prostate CancerLow nanomolar range

Antiparasitic Activity

In addition to its antibacterial and anticancer activities, thiazole derivatives have shown promise in treating parasitic infections. A patent indicated that certain thiazole compounds exhibit potent effects against various Trypanosoma species, which are responsible for diseases like African sleeping sickness and Chagas disease. These compounds demonstrated low mutagenicity alongside their high efficacy, making them suitable candidates for further development in antiparasitic therapy .

Case Studies

  • Anticancer Study : A study conducted on a series of thiazole derivatives highlighted their ability to inhibit multiple cancer cell lines effectively. The research focused on structure-activity relationships (SAR) to optimize the anticancer properties of these compounds, leading to the discovery of highly potent agents against resistant cancer types .
  • Antimicrobial Evaluation : In another investigation, a range of thiazole-based compounds was synthesized and tested against clinical isolates of resistant bacteria. Some derivatives outperformed traditional antibiotics like ampicillin and streptomycin in inhibiting strains such as MRSA and Pseudomonas aeruginosa .

Q & A

Q. What are the standard synthetic protocols for preparing thiazol-2-ylmethanesulfonyl chloride?

The synthesis typically involves cyclization and oxidative chlorination steps. For example, a method analogous to 5-phenyl-1,3-thiazole-4-sulfonyl chloride synthesis ( ) can be adapted:

  • Cyclization : React ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate with Lawesson’s reagent to form the thiazole core.
  • Oxidative Chlorination : Treat the intermediate sulfide with chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions to yield the sulfonyl chloride. Reaction optimization (e.g., temperature, solvent, stoichiometry) is critical to minimize side products like sulfonamides or over-chlorination .

Q. What precautions are necessary when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified face shields, gloves (tested for chemical resistance), and lab coats to prevent skin/eye contact ( ).
  • Engineering Controls : Work in a fume hood to avoid inhalation of vapors or aerosols.
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at low temperatures (−20°C) to prevent hydrolysis or decomposition ().

Q. How is this compound characterized post-synthesis?

  • Spectroscopy : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., sulfonyl chloride peaks at ~3.5–4.0 ppm for CH₂SO₂Cl) and FT-IR (S=O stretching at ~1350–1160 cm⁻¹).
  • Chromatography : Use HPLC or GC-MS to assess purity (>95% by area normalization).
  • Elemental Analysis : Verify C, H, N, S, and Cl content against theoretical values .

Advanced Research Questions

Q. How can computational docking predict the reactivity of this compound in drug discovery?

  • Methodology : Tools like Glide (Schrödinger) enable ligand-receptor docking by combining systematic conformational searches with OPLS-AA force field optimization ( ).
  • Application : Dock the compound against target proteins (e.g., kinases or enzymes with nucleophilic residues) to predict sulfonamide bond formation. Validate docking poses using RMSD (<1 Å for high accuracy) and enrichment factors in virtual screening .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-based sulfonyl chlorides?

  • Data Triangulation : Compare results across multiple cell lines (e.g., NCI-60 panel in ) and assay conditions (pH, incubation time).
  • Mechanistic Studies : Use competitive inhibition assays or isotopic labeling to confirm covalent binding vs. non-specific reactivity.
  • Structural Analogs : Synthesize derivatives (e.g., varying substituents on the thiazole ring) to isolate structure-activity relationships (SAR) .

Q. How do solvolysis rates impact the stability of this compound in different solvents?

  • Experimental Design : Measure hydrolysis kinetics in hydroxylic solvents (e.g., water, ethanol) via 1H^1H-NMR or conductivity assays. For example, 2-thiophenesulfonyl chloride exhibits solvolysis rates dependent on solvent polarity and nucleophilicity ().
  • Mitigation : Add stabilizers (e.g., anhydrous MgSO₄) or use aprotic solvents (e.g., THF, DCM) during reactions to prolong shelf life .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Process Chemistry : Optimize batch vs. flow chemistry to control exothermic chlorination steps.
  • Purification : Implement recrystallization (e.g., using hexane/ethyl acetate) or column chromatography to isolate high-purity product.
  • Safety : Conduct hazard assessments (e.g., DSC for thermal stability) to prevent runaway reactions during scale-up .

Methodological Notes

  • Data Reproducibility : Always cross-reference synthetic protocols with spectral databases (e.g., SciFinder, Reaxys) to validate intermediates.
  • Contradiction Management : Use multi-parametric optimization (e.g., DoE) to resolve conflicting reactivity or bioactivity data.

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